molecular formula C7H5KO4 B14631132 Potassium 2,5-dihydroxybenzoate CAS No. 52843-95-5

Potassium 2,5-dihydroxybenzoate

Cat. No.: B14631132
CAS No.: 52843-95-5
M. Wt: 192.21 g/mol
InChI Key: ZDOKIPOTCQFAQL-UHFFFAOYSA-M
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Description

Potassium 2,5-dihydroxybenzoate, also known as the monopotassium salt of 2,5-dihydroxybenzoic acid, is an organic compound with the molecular formula C7H5KO4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 5 positions on the benzene ring. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,5-dihydroxybenzoate can be synthesized through the neutralization of 2,5-dihydroxybenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2,5-dihydroxybenzoic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the potassium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous reactors where the acid and base are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be easily scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Potassium 2,5-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Ester or ether derivatives, depending on the substituent introduced.

Scientific Research Applications

Potassium 2,5-dihydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in inhibiting certain enzymes and pathways.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism by which potassium 2,5-dihydroxybenzoate exerts its effects is primarily through its interaction with various enzymes and molecular pathways. The hydroxyl groups on the benzene ring can donate hydrogen atoms, acting as antioxidants. Additionally, the compound can inhibit enzymes such as lipoxygenases, which are involved in the metabolism of fatty acids.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxybenzoic Acid: The parent compound, which lacks the potassium ion.

    2,3-Dihydroxybenzoic Acid: Similar structure but with hydroxyl groups at different positions.

    3,4-Dihydroxybenzoic Acid: Another isomer with hydroxyl groups at the 3 and 4 positions.

Uniqueness

Potassium 2,5-dihydroxybenzoate is unique due to its specific positioning of hydroxyl groups, which imparts distinct chemical properties and reactivity. The presence of the potassium ion also enhances its solubility in water, making it more suitable for certain applications compared to its non-potassium counterparts.

Properties

CAS No.

52843-95-5

Molecular Formula

C7H5KO4

Molecular Weight

192.21 g/mol

IUPAC Name

potassium;2,5-dihydroxybenzoate

InChI

InChI=1S/C7H6O4.K/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1

InChI Key

ZDOKIPOTCQFAQL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)[O-])O.[K+]

Origin of Product

United States

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